molecular formula C24H22O4 B3070458 (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1003745-36-5

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3070458
CAS No.: 1003745-36-5
M. Wt: 374.4 g/mol
InChI Key: AWIPITJFCHJLON-GXDHUFHOSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative provided for research and development purposes. This compound belongs to the class of 1,3-diarylpropenones, which are characterized by an α,β-unsaturated ketone system that serves as a central bridge between two aromatic rings. This specific molecular architecture, particularly the presence of the benzyloxy and dimethoxyphenyl substituents, is designed to create a "push-pull" electronic system, a feature that is highly sought after in the development of advanced nonlinear optical (NLO) materials . Chalcones with such extended π-conjugation have demonstrated significant potential in applications like optical switching, optical power limiting, and terahertz (THz) generation . The compound's structure suggests it may also serve as a valuable scaffold in medicinal chemistry research. Chalcones are widely investigated for their diverse biological activities, which can include antimicrobial, antiviral, and antitumor effects , often through the modulation of various enzymatic pathways . Furthermore, related chalcone structures have been explored as potential acetylcholinesterase (AChE) inhibitors for neurological research, highlighting the versatility of this chemical class . The molecular conformation, stabilized by the planarity of the enone system and the specific dihedral angles between the aromatic rings, is a critical factor influencing its solid-state properties and intermolecular interactions, as observed in the crystal structures of closely related chalcone analogues . Researchers can utilize this compound for structure-activity relationship (SAR) studies, material science prototyping, and as a precursor for synthesizing more complex heterocyclic systems. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or consumer product.

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-26-21-13-15-24(27-2)22(16-21)23(25)14-10-18-8-11-20(12-9-18)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIPITJFCHJLON-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative that exhibits a range of biological activities. This compound is characterized by its unique structural features, including a benzyloxy group and methoxy substitutions, which enhance its lipophilicity and biological interactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of inflammatory mediators, suggesting potential anti-inflammatory properties.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines. It activates caspase pathways, which are crucial for programmed cell death, and modulates signaling pathways like PI3K/Akt and MAPK .
  • Cell Cycle Arrest : The compound has demonstrated the ability to arrest the cell cycle at specific phases (G1 or G2/M), which is significant for its potential use in cancer therapy. For instance, studies on related chalcones have shown that they can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle disruption .

Anticancer Activity

Research has highlighted the anticancer potential of this compound against various cancer cell lines. Below is a summary of findings from studies evaluating its cytotoxicity:

Cell LineIC50 Value (µM)Notes
MCF-7 (Breast Cancer)5.00 ± 0.50Moderate cytotoxicity observed
SiHa (Cervical Cancer)3.60 ± 0.45Higher potency compared to other compounds
PC-3 (Prostate Cancer)2.97 ± 0.88Selective potency noted
HEK-293T (Normal Cells)>50Minimal cytotoxicity indicating selectivity

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits tubulin polymerization, which is critical for cancer cell proliferation:

  • Binding Mode : Molecular docking studies indicate that it binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

Structural Insights

The structural characteristics of the compound play a significant role in its biological activity:

  • Hydrogen Bonding : The presence of the benzyloxy group allows for enhanced hydrogen bonding capabilities, potentially increasing binding affinity to target proteins .
  • Crystal Structure Analysis : Detailed crystal structure analysis has revealed significant insights into the molecular interactions and stability of the compound in various environments .

Study on Cell Cycle Effects

A study focusing on the effects of chalcone derivatives on cell cycle dynamics found that similar compounds could induce G1 phase arrest by downregulating cyclin D1 and CDK4 expression. This suggests that this compound may exhibit similar properties, warranting further investigation into its role in cell cycle modulation .

Apoptosis Induction Mechanism

Another investigation into apoptosis mechanisms revealed that certain chalcones enhance pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2. This dual action may be a pathway through which this compound exerts its anticancer effects .

Scientific Research Applications

Anticancer Activity

Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that (2E)-3-[4-(benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antioxidant Properties

The compound has demonstrated potent antioxidant activity, attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial in preventing oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative diseases.

Anti-inflammatory Effects

Studies have shown that this chalcone derivative can reduce inflammation markers in vitro and in vivo. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases.

Synthetic Utility

Chalcones serve as versatile intermediates in organic synthesis. The compound can be synthesized through a Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. This synthetic pathway allows for the modification of substituents on the aromatic rings, leading to a library of derivatives with varied biological activities.

Photophysical Properties

The photophysical properties of this compound have been explored for potential applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for developing new optoelectronic materials.

Polymer Chemistry

In polymer science, chalcone derivatives are utilized as cross-linking agents due to their reactive double bonds. This application is particularly relevant in creating advanced materials with tailored mechanical properties.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study Demonstrated cytotoxic effects on MCF-7 breast cancer cells with IC50 values in the low micromolar range. Induced apoptosis via mitochondrial pathway activation.
Antioxidant Activity Assessment Exhibited significant DPPH scavenging activity comparable to standard antioxidants like ascorbic acid.
Inflammation Model Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50%.
Photophysical Characterization Showed promising emission properties with a quantum yield suitable for OLED applications.

Comparison with Similar Compounds

Crystallographic and Structural Comparisons

Dihedral angles between aromatic rings influence molecular planarity and binding interactions. For example:

  • Chalcones with fluorophenyl groups exhibit dihedral angles ranging from 7.14° to 56.26° between rings .

Anticancer and Radioprotective Potential

  • Compound 29 (a 2,5-dimethoxy-substituted chalcone with a naphthyl group) induces apoptosis in leukemia cells, highlighting the role of methoxy groups in anticancer activity .
  • Biphenyl chalcones like C7 (2,5-dimethoxy-substituted) exhibit radioprotective properties via DPPH scavenging, with MIC values indicating low toxicity .

The target compound’s benzyloxy group may confer unique antioxidant or cytotoxic effects, but empirical data is lacking.

Data Table: Key Chalcone Derivatives and Their Properties

Compound Name Substituents (Ring A/Ring B) IC$_{50}$ (µM) Biological Activity Reference
Target Compound 2,5-dimethoxy / 4-benzyloxy N/A Not reported
Cardamonin 2,4-dihydroxy / unsubstituted 4.35 High inhibitory activity
Compound 2j 4-bromo, 2-hydroxy, 5-iodo / 4-fluoro 4.703 Moderate activity
Compound 29 2,5-dimethoxy / 1-naphthyl N/A Apoptosis induction
C7 Biphenyl / 2,5-dimethoxy MIC-dependent Radioprotective

Key Research Findings

Electronegativity Matters : Halogen substituents (e.g., Br, F) enhance chalcone potency, while methoxy groups reduce it .

Steric Effects : Bulky groups like benzyloxy may improve solubility but could hinder target binding .

Structural Flexibility : Dihedral angles <20° correlate with improved planarity and bioactivity in fluorophenyl chalcones .

Notes

  • No direct bioactivity data exists for the target compound; comparisons rely on structural analogs.
  • The benzyloxy group’s unique properties warrant further study for optimization in drug design.
  • SHELX software has been critical in resolving chalcone crystal structures, enabling precise SAR analyses .

Q & A

Q. What are the established synthetic routes for (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcone derivatives. Key steps include:

  • Reacting 4-benzyloxyacetophenone with 2,5-dimethoxybenzaldehyde in ethanol under basic conditions (e.g., NaOH) at 60–70°C for 6–8 hours .
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Recrystallization from ethanol to isolate the pure E-isomer. Optimization may involve solvent selection (e.g., methanol for faster kinetics) or microwave-assisted synthesis to reduce reaction time.

Q. How can the structural identity of this chalcone derivative be confirmed experimentally?

  • X-ray crystallography : Resolve the E-configuration of the α,β-unsaturated ketone and measure bond angles/distances (e.g., C=O and C=C bond lengths ~1.22 Å and ~1.33 Å, respectively) .
  • Spectroscopy :
  • ¹H NMR : Look for a trans-olefinic proton coupling constant (J ≈ 15–16 Hz) and methoxy proton signals (δ 3.8–4.0 ppm).
  • IR : Confirm ketone (C=O stretch ~1650–1680 cm⁻¹) and conjugated C=C (stretch ~1600 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound, and how are they screened?

Chalcones are often screened for antimicrobial, anticancer, or anti-inflammatory activity. Standard protocols include:

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Docking studies : Preliminary computational analysis to predict interactions with targets like cyclooxygenase-2 (COX-2) or tubulin .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyloxy vs. methoxy groups) influence the compound’s reactivity in nucleophilic additions?

  • The electron-donating methoxy groups at the 2,5-positions stabilize the ketone via resonance, reducing electrophilicity at the carbonyl carbon.
  • Benzyloxy groups at the 4-position enhance π-π stacking in crystal lattices, as observed in X-ray data . Experimental validation:
  • Compare reaction rates with nucleophiles (e.g., Grignard reagents) against analogs with electron-withdrawing groups (e.g., nitro).
  • Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Q. How can crystallographic data resolve discrepancies in reported solubility or stability profiles of similar chalcones?

  • Analyze packing diagrams from X-ray structures to identify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that affect solubility. For example, bulky benzyloxy groups may reduce aqueous solubility due to hydrophobic packing .
  • Compare thermal stability via DSC/TGA: Chalcones with planar structures (confirmed by crystallography) often exhibit higher melting points and thermal stability.

Q. What strategies can be employed to investigate structure-activity relationships (SAR) for this compound’s anticancer potential?

  • Analog synthesis : Modify substituents (e.g., replace benzyloxy with hydroxyl or halogen groups) and test cytotoxicity.
  • Mechanistic studies :
  • Flow cytometry to assess apoptosis (Annexin V/PI staining).
  • Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2).
    • SAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can computational methods predict metabolic pathways or degradation products of this compound?

  • In silico metabolism : Use software like MetaSite to identify likely cytochrome P450 oxidation sites (e.g., demethylation of methoxy groups).
  • Degradation studies : Expose the compound to accelerated stability conditions (40°C/75% RH for 4 weeks) and analyze via LC-MS for hydrolysis products (e.g., cleavage of the benzyloxy group).

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., aldol condensation).
  • Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC for ambiguous protons.
  • Data interpretation : Address crystallographic disorder (common in flexible chalcones) by refining occupancy factors in X-ray analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

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